molecular formula C24H28N2O3S B038389 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid CAS No. 124262-82-4

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Cat. No. B038389
Key on ui cas rn: 124262-82-4
M. Wt: 424.6 g/mol
InChI Key: MFEPWAJFBAHWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06667164B1

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)CC2C(S(O)(=O)=O)=CC=CC=2)=CC=1)C.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[N+]1C(C2C=CC=CC=2)=C2C(C=CC(N)=C2)=C2C=1C=C(N)C=C2.[Br-].[B:108]([OH:111])([OH:110])[OH:109].[CH2:112]([N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126])[CH2:113][N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117].C(O)C(N)(CO)CO>O>[B:108]([OH:111])([OH:110])[OH:109].[CH2:113]([N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH2:112][N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
Step Seven
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 45 minutes
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
B(O)(O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06667164B1

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)CC2C(S(O)(=O)=O)=CC=CC=2)=CC=1)C.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[N+]1C(C2C=CC=CC=2)=C2C(C=CC(N)=C2)=C2C=1C=C(N)C=C2.[Br-].[B:108]([OH:111])([OH:110])[OH:109].[CH2:112]([N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126])[CH2:113][N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117].C(O)C(N)(CO)CO>O>[B:108]([OH:111])([OH:110])[OH:109].[CH2:113]([N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH2:112][N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
agarose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
Step Seven
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 45 minutes
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
B(O)(O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.